Trifluoro-methanesulfonic acid piperidin-3-yl ester
Description
Properties
Molecular Formula |
C6H10F3NO3S |
|---|---|
Molecular Weight |
233.21 g/mol |
IUPAC Name |
piperidin-3-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C6H10F3NO3S/c7-6(8,9)14(11,12)13-5-2-1-3-10-4-5/h5,10H,1-4H2 |
InChI Key |
ORJHTTZPYNYHFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
Trifluoro-methanesulfonic acid piperidin-3-yl ester, often referred to as a piperidine derivative, has garnered attention in recent years for its potential biological activities. This article reviews the biological implications of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring linked to a trifluoromethanesulfonic acid moiety. The trifluoromethyl group (-CF₃) is known for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of the compound. These characteristics are significant for drug design and development.
1. Anticancer Activity
Recent studies have indicated that piperidine derivatives exhibit promising anticancer properties. For instance, one study highlighted that certain piperidine compounds showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin. The mechanism involved apoptosis induction through specific interactions with cancer cell pathways .
2. Antimicrobial Properties
Piperidine derivatives have also been explored for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The structural modifications in piperidine derivatives play a crucial role in enhancing their efficacy against these pathogens .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. The presence of the nitrogen atom in the piperidine ring is essential for its pharmacological properties, allowing for optimal interactions with biological targets. Modifications to the piperidine structure can lead to variations in potency and selectivity against different biological pathways .
| Compound | Biological Activity | Reference |
|---|---|---|
| This compound | Anticancer (FaDu cells) | |
| Piperidine derivatives | Antimicrobial (MRSA, M. tuberculosis) | |
| EF24 analogs | IKKb inhibition |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include coupling reactions and hydrogenation processes. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce by-products:
- One-Pot Synthesis : Combining multiple reaction steps into one pot has been shown to enhance efficiency while maintaining high yields.
- Catalytic Methods : Utilizing specific catalysts has improved selectivity and reduced reaction times, making the synthesis more practical for large-scale applications .
Case Study 1: Anticancer Efficacy
In a comparative study involving various piperidine derivatives, one compound demonstrated superior activity against lung cancer cell lines. This study employed a structure-activity relationship approach to identify key structural features contributing to enhanced efficacy .
Case Study 2: Antimicrobial Activity
A series of experiments tested different piperidine derivatives against bacterial strains, revealing that modifications to the nitrogen substituents significantly impacted antimicrobial effectiveness. Compounds with specific hydrophobic groups showed better penetration into bacterial membranes, enhancing their inhibitory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Reactivity: The target compound’s ester group is less electrophilic than trifluoromethanesulfonyl chloride , reducing hydrolysis susceptibility.
- Solubility : Piperidine-containing derivatives (e.g., target compound) likely show improved solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to aliphatic sulfonates.
- Thermal Stability : Trifluoromethanesulfonate esters are generally stable up to 150–200°C, whereas triflusulfuron methyl ester decomposes under UV/agricultural conditions .
Preparation Methods
Direct Acid-Alcohol Condensation
The most direct route involves the reaction of triflic acid with piperidin-3-ol under acidic or catalytic conditions. In a representative procedure, equimolar amounts of triflic acid and piperidin-3-ol are combined in dichloroethane (DCE) at 70–110°C for 12–24 hours. The reaction is driven by the azeotropic removal of water using molecular sieves or Dean-Stark apparatus. This method typically achieves yields of 60–75%, with purity dependent on subsequent distillation.
Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of triflic acid, followed by proton transfer and elimination of water. The strong acidic nature of triflic acid facilitates protonation of the hydroxyl group in piperidin-3-ol, enhancing its leaving-group ability.
Acylation Using Triflic Anhydride
An alternative approach employs triflic anhydride (TFAA) as the acylating agent. Piperidin-3-ol is treated with TFAA in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature. This method circumvents water formation, thereby minimizing side reactions such as hydrolysis. Yields exceeding 80% have been reported in optimized setups.
Critical Parameters :
- Molar Ratio : 1:1.2 (piperidin-3-ol:TFAA) to ensure complete acylation.
- Solvent : Dichloromethane or toluene, chosen for their inertness and low nucleophilicity.
- Purification : Flash chromatography on silica gel with ethyl acetate/hexane eluent.
Transesterification Approaches
Transesterification from methyl or ethyl triflate derivatives offers a milder pathway. For example, methyl triflate reacts with piperidin-3-ol in tetrahydrofuran (THF) at reflux, catalyzed by sodium hydride. This method is advantageous for heat-sensitive substrates but requires rigorous exclusion of moisture.
Comparative Data :
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Direct Condensation | 60–75 | 90–95 | 12–24 |
| Acylation with TFAA | 80–85 | 95–98 | 6–8 |
| Transesterification | 50–65 | 85–90 | 24–48 |
Reaction Optimization and Challenges
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DCE, DMF) enhance reaction rates by stabilizing charged intermediates. Elevated temperatures (70–110°C) improve kinetics but risk decomposition of triflic acid. Lower temperatures (0–25°C) are preferred for TFAA-based acylation to suppress exothermic side reactions.
Catalytic Additives
Lewis acids such as boron trifluoride etherate have been explored to accelerate esterification, though their use complicates purification. Non-catalytic methods are favored in industrial settings to reduce costs.
Applications in Organic Synthesis
The ester serves as a versatile triflating agent in nucleophilic substitutions and cross-coupling reactions. Its utility in peptide synthesis, particularly for introducing sulfonate leaving groups, has been documented in protocols involving native chemical ligation. Recent advances highlight its role in synthesizing antitumor agents, where its electron-withdrawing properties enhance bioactivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare trifluoro-methanesulfonic acid piperidin-3-yl ester, and how are reaction conditions optimized?
- Answer : Synthesis typically involves coupling trifluoromethanesulfonic acid derivatives with functionalized piperidine precursors. For example, trifluoro-methanesulfonic acid esters can react with piperidin-4-yl-carbamic acid tert-butyl ester in the presence of a base like cesium carbonate under deoxygenated conditions. Reactions are heated to 85°C in solvents such as dichloroethane for 24–32 hours, with yields monitored via HPLC . Optimization focuses on temperature control, stoichiometry (e.g., 2.0 equivalents of piperidine derivatives), and catalyst selection to minimize side products.
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in trifluoro-methanesulfonic acid, resolves proton environments and confirms stereochemistry . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) verifies molecular weight. X-ray crystallography or gas electron diffraction (GED) with ab initio calculations can resolve structural ambiguities, as demonstrated for related trifluoromethyl esters .
Q. How should this compound be stored to maintain stability?
- Answer : Store at –20°C in anhydrous conditions to prevent hydrolysis of the sulfonic ester group. Use amber vials to avoid photodegradation, and monitor for decomposition via periodic HPLC analysis. Similar sulfonic esters show sensitivity to moisture and heat, necessitating inert atmosphere storage .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Answer : Density Functional Theory (DFT) calculations model transition states and charge distribution, explaining the electrophilic nature of the trifluoromethanesulfonyl group. Studies on trifluoromethanesulfonothioic acid esters reveal that electron-withdrawing effects enhance reactivity toward nucleophiles like amines or alcohols . Molecular dynamics simulations further predict solvent effects (e.g., polar aprotic solvents improve reaction rates).
Q. What strategies resolve contradictions in reported reaction yields for piperidine-functionalized trifluoromethyl esters?
- Answer : Discrepancies often arise from variations in deoxygenation protocols or catalyst purity. Systematic studies show that rigorous deoxygenation (e.g., nitrogen purging) and using freshly distilled cesium carbonate increase reproducibility . Kinetic profiling via in-situ IR spectroscopy identifies optimal reaction windows, minimizing by-products like hydrolyzed esters.
Q. What mechanistic insights explain the compound’s role in cross-coupling reactions?
- Answer : The trifluoromethanesulfonyl (OTf) group acts as a superior leaving group due to its strong electron-withdrawing effect and stability of the triflate anion. In Suzuki-Miyaura couplings, palladium catalysts facilitate aryl-OTf bond cleavage, enabling efficient piperidine-aryl bond formation. Mechanistic studies using deuterated analogs confirm a concerted metalation-deprotonation pathway .
Q. How does stereochemistry at the piperidine ring influence biological activity in related compounds?
- Answer : (S)-configured piperidine derivatives exhibit higher binding affinity to enzymes like fatty acid amide hydrolase (FAAH) compared to (R)-isomers, as shown in carbamate analogs. Molecular docking studies reveal enantiomer-specific hydrogen bonding with active-site residues . Chiral HPLC or enzymatic resolution ensures stereochemical purity during synthesis.
Q. What are the toxicological considerations when handling this compound in vitro?
- Answer : While specific toxicity data are limited, related trifluoromethanesulfonic acid esters are classified as irritants. Use gloveboxes for air-sensitive work and consult safety data sheets (SDS) for trifluoromethanesulfonic acid derivatives, which recommend PPE (nitrile gloves, goggles) and emergency protocols for dermal exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
